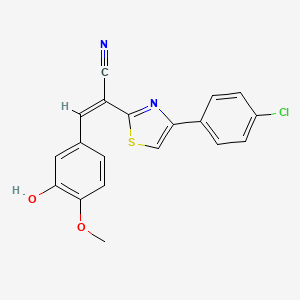

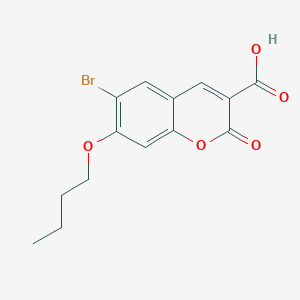

![molecular formula C19H22N6O4S B2941542 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide CAS No. 1396855-52-9](/img/structure/B2941542.png)

4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

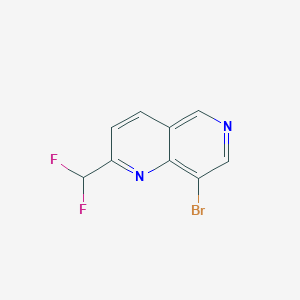

This compound is a complex organic molecule with a molecular formula of C43H48N10O8 . It contains a cyclopentyl group, a tetrahydropyrimido[4,5-d]pyrimidin-2-yl group, and a benzenesulfonamide moiety .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The cyclopentyl group is a five-membered ring, while the tetrahydropyrimido[4,5-d]pyrimidin-2-yl group is a bicyclic structure with a pyrimidine ring fused to a pyrimidinone ring . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide functional group .Scientific Research Applications

Cyclin-Dependent Kinase 2 Inhibitors

A series of pyrimidine-benzenesulfonamide derivatives were designed and evaluated for their potential as cyclin-dependent kinase 2 inhibitors, highlighting the utility of these compounds in targeted anti-cancer strategies. The study involved molecular docking simulations and synthesis of derivatives, demonstrating their anti-proliferative activity against human Hela cell line with doxorubicin as a reference drug. The synthesized derivatives' structures were confirmed through micro-analytical and spectral data, indicating their potential in anti-tumor applications (Fathalla et al., 2012).

A2B Adenosine Receptor Antagonists

Another study identified a new series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides as potent A2B adenosine receptor antagonists. These compounds were evaluated for their binding affinities to human adenosine receptors, showcasing one derivative's high affinity and selectivity for the A2B receptor. This research emphasizes the role of these derivatives in developing new therapeutic agents targeting adenosine receptors (Esteve et al., 2006).

Antimicrobial and Antitumor Agents

A study on the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety revealed their promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. This research points to the potential of these compounds in developing new antimicrobial agents (Hassan et al., 2009).

Carbonic Anhydrase Inhibitors

Research on the reaction of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide with different reagents resulted in derivatives that were potent inhibitors of carbonic anhydrase isozymes. These inhibitors showed promise as topical antiglaucoma agents, indicating the therapeutic potential of these compounds in glaucoma treatment (Casini et al., 2002).

Anticancer Activity

A study on the synthesis of indenopyridine derivatives containing the benzenesulfonamide moiety demonstrated significant in vitro anticancer activity against the MCF7 breast cancer cell line. Some compounds showed higher potency than the reference drug Doxorubicin, underscoring the potential of these derivatives in cancer therapy (Ghorab & Al-Said, 2012).

Safety and Hazards

properties

IUPAC Name |

4-[2-[(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c20-30(28,29)14-7-5-12(6-8-14)9-10-21-18-22-11-15-16(23-18)24-19(27)25(17(15)26)13-3-1-2-4-13/h5-8,11,13H,1-4,9-10H2,(H2,20,28,29)(H2,21,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYCFVXAZYBXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

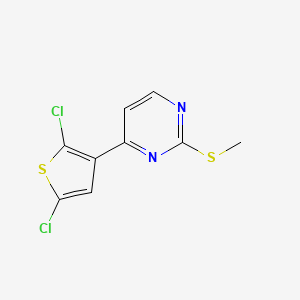

![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)

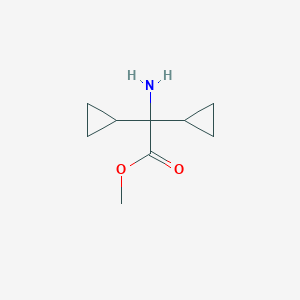

![6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B2941464.png)

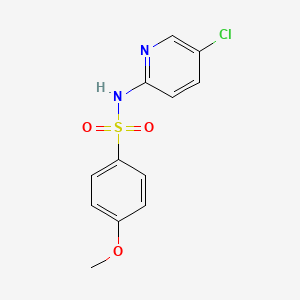

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941468.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2941482.png)